molecular formula C8H7BrO B143765 2-(3-Bromophenyl)oxirane CAS No. 131567-05-0

2-(3-Bromophenyl)oxirane

Cat. No.: B143765
CAS No.: 131567-05-0
M. Wt: 199.04 g/mol
InChI Key: YUPLJNGZNHMXGM-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)oxirane: is an organic compound with the molecular formula C8H7BrO and a molecular weight of 199.05 g/mol . It is a member of the oxirane family, characterized by a three-membered epoxide ring. The presence of a bromine atom on the phenyl ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)oxirane typically involves the epoxidation of 3-bromostyrene. One common method is the reaction of 3-bromostyrene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions. The reaction proceeds as follows:

3-Bromostyrene+m-CPBAThis compound+m-Chlorobenzoic acid\text{3-Bromostyrene} + \text{m-CPBA} \rightarrow \text{this compound} + \text{m-Chlorobenzoic acid} 3-Bromostyrene+m-CPBA→this compound+m-Chlorobenzoic acid

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromophenyl)oxirane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles, leading to the formation of diols, amino alcohols, or other functionalized compounds.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes and reduction to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Ring-Opening Reactions: Acidic or basic conditions with nucleophiles such as water, alcohols, or amines.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products:

    Nucleophilic Substitution: Formation of substituted phenyl oxiranes.

    Ring-Opening Reactions: Formation of diols, amino alcohols, or other functionalized compounds.

    Oxidation and Reduction: Formation of ketones, aldehydes, or alcohols.

Scientific Research Applications

Chemistry: 2-(3-Bromophenyl)oxirane is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecule construction.

Biology: In biological research, this compound is used to study enzyme-catalyzed epoxide ring-opening reactions. It serves as a model substrate for investigating the mechanisms of epoxide hydrolases and other related enzymes.

Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its ability to undergo selective chemical transformations makes it a candidate for drug design and synthesis.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions allows for the creation of tailored products for various applications.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)oxirane involves its reactivity towards nucleophiles. The epoxide ring is highly strained, making it susceptible to nucleophilic attack. The bromine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

    2-Phenyl-2-oxirane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    2-(4-Bromophenyl)oxirane: Similar structure but with the bromine atom in the para position, affecting its reactivity and selectivity in chemical reactions.

    2-(3-Chlorophenyl)oxirane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.

Uniqueness: 2-(3-Bromophenyl)oxirane is unique due to the presence of the bromine atom in the meta position on the phenyl ring. This positioning influences its reactivity and selectivity in various chemical reactions, making it a valuable compound for specific synthetic applications.

Properties

IUPAC Name

2-(3-bromophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPLJNGZNHMXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950711
Record name 2-(3-Bromophenyl)oxirane
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Molecular Weight

199.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28022-44-8
Record name 2-(3-Bromophenyl)oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28022-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-(epoxyethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Bromophenyl)oxirane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromophenyl)oxirane
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Synthesis routes and methods I

Procedure details

A solution of 3-bromostyrene (1.0 g, 5.46 mmol) in CH2Cl2 (10 mL) was cooled in an ice bath. 3-Chloroperoxybenzoic acid (57% pure) (1.82 g, 6.01 mmol) was added in one batch and the stirring was continued over 18 h. The reaction mixture was concentrated to a residue and diluted with CCl4 (20 mL). Precipitated m-chlorobenzoic acid was removed by filtration and the filtrate was washed with a 50:50 mixture of 5% aq. NaHCO3 and 5% aq. NaHSO3 (100 mL). The organic extract was dried over Na2SO4 and concentrated under reduced pressure to yield 0.80 g (64%) of product as a yellow oil. 1H NMR (CDCl3) δ2.74 (m, 1, CH), 3.14 (m, 1, CH--), 3.82 (m, 1, --CH--), 7.21 (m, 2, phenyl), 7.42 (m, 2, phenyl).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step Two
Yield
64%

Synthesis routes and methods II

Procedure details

1-Bromo-3-vinyl-benzene (5 g, 27.3 mmol) and 3-cyanopyridine (551 mg, 2.7 mmol) were added in CH2Cl2 (25 mL), Methyltrioxorhenium (VII) (34 mg, 0.137 mmol) and hydrogen peroxide (30%) (6.2 mL, 54.6 mmol) were added and the reaction mixture was stirred at room temperaute for 18 h. Sodium sulfite 1M (10 mL) and saturated sodium bicarbonate were added, the aqueous layer was extracted with CH2Cl2, and the combined organic layers were dried over anhydrous magnesium sulfate, filtered. The filtrate was concentrated in vacuo to provide the title compound as clear oil ((5.05 g, 93%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
551 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.2 mL
Type
reactant
Reaction Step Three
Quantity
34 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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